Glyceryl monostearate
Description
Glyceryl monostearate (GMS), chemically designated as 2,3-dihydroxypropyl octadecanoate (C₂₁H₄₂O₄), is a mixture of monoacylglycerols (predominantly monostearoylglycerol) with minor amounts of di- and triacylglycerols . It is synthesized via esterification of glycerol with stearic acid or triglycerides derived from animal/vegetable sources . GMS is widely used as an emulsifier, stabilizer, and matrix-forming agent in pharmaceuticals, food, cosmetics, and industrial applications.
Properties
IUPAC Name |
1,3-dihydroxypropan-2-yl octadecanoate;2,3-dihydroxypropyl octadecanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C21H42O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-20(18-22)19-23/h2*20,22-23H,2-19H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZLANPZCJRSOBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(CO)O.CCCCCCCCCCCCCCCCCC(=O)OC(CO)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H84O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
717.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Two-Step Synthesis via Glycerol Carbonate Intermediate
The base-catalyzed reaction between glycerol carbonate (GC) and stearic acid (SA) faces thermodynamic limitations due to a low equilibrium constant (K), resulting in poor GMS yields. To circumvent this, a two-step protocol was developed:
-
Synthesis of (2-Oxo-1,3-Dioxolan-4-yl) Methyl Stearate (ODOMS):
Copper p-toluenesulfonate (CPTS) catalyzes esterification at 140°C with a 1.5:1 GC-to-SA molar ratio, achieving 96.14% SA conversion in 3 hours. -
Hydrolysis of ODOMS:
Triethylamine-mediated hydrolysis converts ODOMS to GMS at 64.4% yield, confirmed via nuclear magnetic resonance (NMR) and liquid chromatography-mass spectrometry (LC-MS).
This method avoids equilibrium constraints but requires intermediate purification, increasing operational complexity.
Industrial-Scale Production via Multi-Stage Distillation
Reaction and Neutralization
Four-Stage Vacuum Distillation
Critical parameters for purifying GMS to 99.99% purity include:
| Stage | Temperature (°C) | Vacuum (Pa) | Purpose |
|---|---|---|---|
| 1 | 170–225 | 150–200 | Remove moisture |
| 2 | 195–220 | 8–10 | Extract free glycerol |
| 3 | 210–220 | 3–8 | Eliminate fatty acids |
| 4 | 215–230 | 0.1–7 | Separate di- and tri-stearates |
This protocol reduces acid value to 0.25 mg KOH/g and iodine value to 0.8 gI₂/100g, meeting pharmaceutical-grade standards.
Quality Control and Analytical Validation
HPLC Quantification
A gradient HPLC method resolves GMS and glyceryl distearate using:
-
Mobile Phase: Methanol (50%), acetonitrile (40%), tetrahydrofuran/trifluoroacetic acid aqueous solution (10%).
-
Detection: UV absorbance at 210 nm.
Table 1: Specificity Test Results
| Component | Retention Time (min) | Peak Area Ratio |
|---|---|---|
| GMS | 12.3 | 98.5% |
| Glyceryl Distearate | 15.7 | 1.5% |
Table 2: Accuracy Validation
| Theoretical GMS (%) | Measured GMS (%) | Deviation |
|---|---|---|
| 5 | 5.2 | +0.2 |
| 10 | 9.7 | -0.3 |
| 15 | 14.8 | -0.2 |
This method achieves <1% deviation, ensuring batch consistency.
Physicochemical Factors Influencing Synthesis
Catalyst Selection
Temperature and Vacuum Optimization
Higher temperatures (210–230°C) and lower vacuum (0.1–7 Pa) in final distillation stages minimize thermal degradation while maximizing glycerol separation.
Challenges and Industrial Considerations
Chemical Reactions Analysis
Types of Reactions
1,3-Dihydroxypropan-2-yl octadecanoate and 2,3-dihydroxypropyl octadecanoate can undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form corresponding carboxylic acids and ketones.
Reduction: Reduction reactions can convert these esters back to their alcohol and acid components.
Substitution: Nucleophilic substitution reactions can occur at the ester linkage, leading to the formation of different esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alcohols and amines can be used in substitution reactions under acidic or basic conditions.
Major Products Formed
Oxidation: Stearic acid and glycerol-derived ketones.
Reduction: Glycerol and octadecanoic acid.
Substitution: New esters with different alcohol or amine groups.
Scientific Research Applications
Pharmaceutical Applications
Glyceryl monostearate serves multiple roles in pharmaceutical formulations:
- Emulsifying Agent : GMS is employed to stabilize emulsions, ensuring uniform distribution of active ingredients.
- Lubricant : It is used as a lubricant in tablet and capsule formulations, enhancing the manufacturing process by reducing friction during compression .
- Stabilizing Agent : GMS helps maintain the stability of pharmaceutical products by preventing phase separation and improving texture .
Case Study: Drug Delivery Systems
Recent research has explored the use of this compound in developing a novel drug delivery system. A study demonstrated that lipid matrices containing GMS could effectively encapsulate poorly water-soluble drugs, such as nifedipine. The matrix exhibited temperature-dependent phase transitions, allowing for controlled drug release when exposed to an alternating magnetic field .
Food Industry Applications
This compound is extensively utilized in the food industry primarily as an emulsifier:
- Emulsifier : It enhances the texture and stability of various food products, including baked goods and dairy items. GMS helps improve the quality of ice cream by influencing fat crystallization and destabilization, leading to better mouthfeel and consistency .
- Food Additive : GMS is added to processed foods to improve their shelf life and texture by preventing separation of ingredients.
Case Study: Ice Cream Quality Improvement
A study investigated the impact of different fats combined with this compound on ice cream quality. Results indicated that increasing the similarity between fats and GMS led to improved fat crystallization, enhancing the overall quality of the ice cream . This finding underscores the importance of selecting appropriate emulsifiers to optimize food product characteristics.
Cosmetic Applications
In cosmetics, this compound is valued for its emollient properties:
- Skin Conditioning Agent : GMS is used to improve skin feel and moisture retention in creams and lotions.
- Emulsifying Agent : It stabilizes cosmetic formulations, ensuring a consistent texture and appearance.
Industrial Applications
This compound also finds applications in various industrial processes:
- Lubrication : In mechanical systems, GMS acts as an anti-friction agent, improving lubrication performance by reducing wear and tear on machinery .
- Surfactant : It serves as a surfactant in industrial cleaning products, enhancing the dispersion of dirt and oils.
Case Study: Lubrication Performance
Research demonstrated that incorporating this compound into base oils significantly improved lubrication performance. The study found that GMS increased film thickness while reducing the coefficient of friction (COF), indicating its effectiveness as a lubricant in mechanical applications .
Summary Table of Applications
| Application Area | Role of this compound | Key Benefits |
|---|---|---|
| Pharmaceuticals | Emulsifier, Lubricant, Stabilizer | Enhanced drug delivery and formulation stability |
| Food Industry | Emulsifier | Improved texture and shelf life |
| Cosmetics | Skin Conditioning Agent, Emulsifying Agent | Better moisture retention and product stability |
| Industrial | Lubrication, Surfactant | Reduced friction and improved cleaning efficiency |
Mechanism of Action
The mechanism of action of 1,3-Dihydroxypropan-2-yl octadecanoate and 2,3-dihydroxypropyl octadecanoate involves their interaction with lipid membranes and enzymes. These compounds can integrate into lipid bilayers, affecting membrane fluidity and permeability. They can also serve as substrates for lipase enzymes, leading to the release of glycerol and fatty acids, which can be further metabolized.
Comparison with Similar Compounds
Key Properties :
- Melting Point : ~60–65°C .
- Regulatory Status : Approved by the FDA (21 CFR 184.1324) as GRAS (Generally Recognized as Safe) for food and pharmaceuticals .
- Functionality : Enhances texture, thermal stability, and drug entrapment efficiency in lipid-based formulations .
Thermal and Structural Properties
Glyceryl Behenate
- Chemical Formula : C₂₅H₅₀O₄.
- Melting Point : 77.47°C .
- Applications: Used in sustained-release formulations due to its higher melting point and slower erosion rate compared to GMS. Glyceryl behenate-based nanoparticles exhibit prolonged buoyancy in gastroretentive drug delivery .
- Key Difference : Longer C22 fatty acid chain increases hydrophobicity, reducing drug release rates but requiring higher processing temperatures .
Glyceryl Monooleate
- Chemical Formula : C₂₁H₄₀O₄.
- Melting Point : Liquid at room temperature.
- Applications : Preferred for self-emulsifying drug delivery systems (SEDDS) due to its fluidity. Unlike GMS, it forms reverse micelles in oil phases .
- Key Difference : Unsaturated oleic acid chain imparts flexibility but reduces crystallinity, limiting use in solid matrices .
Glyceryl Monolaurate
- Chemical Formula : C₁₅H₃₀O₄.
- Melting Point : ~45°C.
- Applications: Used in antimicrobial coatings and low-temperature emulsification. In oleogels, GMS outperforms monolaurate in mechanical strength and thermal stability due to higher crystallinity .
Table 1: Thermal Properties of Glyceryl Esters
| Compound | Melting Point (°C) | Fatty Acid Chain Length | Key Application |
|---|---|---|---|
| Glyceryl Monostearate | 60–65 | C18 (saturated) | Solid lipid nanoparticles |
| Glyceryl Behenate | 77.47 | C22 (saturated) | Sustained-release tablets |
| Glyceryl Monooleate | Liquid | C18:1 (unsaturated) | Self-emulsifying systems |
| Glyceryl Monolaurate | 45 | C12 (saturated) | Antimicrobial coatings |
Performance in Drug Delivery Systems
Solid Lipid Nanoparticles (SLNs)
- GMS vs. Glyceryl Trimyristate: GMS forms smaller nanoparticles (65.50°C melting point) compared to trimyristate (74.53°C), enabling better drug encapsulation for hydrophobic drugs .
- GMS vs. Stearic Acid : GMS-based SLNs show higher entrapment efficiency (>80%) than stearic acid due to its amphiphilic structure .
Matrix Tablets
- GMS vs. Beeswax: In sustained-release tablets of Atenolol, GMS provided faster drug release (70% in 8 hours) compared to beeswax (50%), attributed to its lower hydrophobicity .
- Combination with Stearic Acid : Blending GMS with stearic acid further retards drug release, achieving near-zero-order kinetics .
Crystallization and Polymorphism
GMS induces β'-form crystals in lipid matrices, improving mechanical stability in oleogels and food products . In contrast:
- Sorbitan Monopalmitate: Promotes β-form crystals, which are less desirable in margarines due to gritty texture .
- Glyceryl Distearate : Forms denser crystalline networks but lacks emulsifying capacity, limiting use in creams .
Table 2: Crystallization Behavior
| Compound | Crystal Form Induced | Functional Role |
|---|---|---|
| This compound | β' (fine, stable) | Emulsifier, stabilizer |
| Sorbitan Monopalmitate | β (coarse) | Texture modifier |
| Glyceryl Distearate | α + β mixture | Bulking agent |
Biological Activity
Glyceryl monostearate (GMS), a monoglyceride derived from glycerol and stearic acid, has garnered significant attention in various fields, including pharmaceuticals, food technology, and cosmetics. This article delves into the biological activity of GMS, emphasizing its role in drug delivery systems, emulsification processes, and potential toxicity implications.
Chemical Structure and Properties
GMS is characterized by its amphiphilic nature, possessing a hydrophilic glycerol head and a hydrophobic stearic acid tail. This unique structure allows GMS to function effectively as an emulsifier and stabilizer in formulations. It is generally recognized as safe (GRAS) for use in food products and is also utilized in cosmetic formulations for its emollient properties.
Self-Emulsifying Drug Delivery Systems (SEDDS)
GMS has been extensively studied for its application in self-emulsifying drug delivery systems. Research indicates that GMS can facilitate the formation of nanoemulsions, enhancing the bioavailability of lipophilic drugs. For instance, studies have shown that GMS can effectively encapsulate drugs like paclitaxel and mefenamic acid within solid lipid nanoparticles (SLNs), improving their therapeutic efficacy .
Table 1: Summary of Drug Delivery Applications of GMS
Mechanistic Studies
The self-assembly behavior of GMS has been investigated through various methodologies. For example, molecular dynamics simulations have demonstrated that GMS can form stable bilayer structures that are crucial for drug encapsulation . In vitro studies using techniques such as dynamic light scattering (DLS) and transmission electron microscopy (TEM) have confirmed the formation of unilamellar vesicles capable of delivering both hydrophilic and lipophilic drugs .
Toxicological Studies
While GMS is considered non-toxic, recent studies have raised concerns about its potential to enhance the toxicity of other compounds. A notable study revealed that GMS could increase the internal exposure levels of phthalate esters (PAEs) in male rats, leading to reproductive toxicity characterized by reduced testosterone levels and testicular damage . This finding underscores the need for careful evaluation of GMS in formulations containing other potentially harmful additives.
Case Study 1: GMS in Ocular Drug Delivery
Research involving GMS-based formulations for ocular drug delivery highlighted its ability to improve drug retention time in ocular tissues. The study demonstrated that GMS could effectively encapsulate lipophilic prodrugs, enhancing their therapeutic effects while minimizing systemic exposure .
Case Study 2: Emulsification Properties
In food science, GMS has been employed as an emulsifier to enhance the stability of food products. A study indicated that GMS significantly improved the emulsification efficiency compared to other emulsifiers, resulting in better texture and mouthfeel in processed foods .
Q & A
Q. What analytical methods are recommended for assessing the purity and composition of GMS in pharmaceutical research?
GMS purity is typically evaluated using pharmacopeial standards (USP/Ph.Eur.), which specify limits for free glycerol (≤6.0%) and monoglyceride content (≥90% in Type III grades). High-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) or refractive index detection is used to quantify free glycerol and monoglycerides. For fatty acid composition, gas chromatography (GC) with flame ionization detection (FID) after derivatization is employed. System suitability criteria, such as relative standard deviation (RSD) ≤2.0% for peak areas, ensure reproducibility .
Q. How does the structural heterogeneity of GMS impact its physicochemical properties?
GMS is a mixture of mono-, di-, and triglycerides, with monostearoyl (C18:0) and monopalmitoyl (C16:0) glycerides as primary components. Variability in fatty acid chain length and esterification sites (1-, 2-, or 3-positions of glycerol) affects melting points (54–66°C), solubility, and polymorphic behavior. Researchers must characterize batches using differential scanning calorimetry (DSC) and X-ray diffraction (XRD) to correlate structure with functionality (e.g., emulsification capacity, sustained-release matrix formation) .
Q. What are the regulatory considerations for using GMS in drug formulations?
GMS is listed in the FDA Inactive Ingredients Database (oral, topical, etc.) and complies with USP/Ph.Eur. monographs. Key parameters include heavy metals (≤10 ppm), arsenic (≤3 ppm), and water content (≤1.0%). Labeling must specify added antioxidants (e.g., BHT). Compliance with 21 CFR 184.1324 (GRAS status) is required for food and pharmaceutical applications .
Advanced Research Questions
Q. How can researchers address batch-to-batch variability in GMS during formulation optimization?
Batch variability arises from differences in fatty acid composition and manufacturing processes (e.g., triglyceride transesterification vs. stearoyl chloride reactions). A Quality-by-Design (QbD) approach using Design of Experiments (DoE) is recommended to identify critical material attributes (CMAs). For example, response surface methodology (RSM) can optimize nanoparticle size and drug encapsulation efficiency in solid lipid nanoparticles (SLNs) by adjusting GMS-to-drug ratios and surfactant blends .
Q. What advanced techniques are used to characterize polymorphic transitions in GMS-based matrices?
GMS exhibits α- (metastable) and β- (stable) polymorphs, impacting drug release kinetics. Synchrotron XRD and Fourier-transform infrared spectroscopy (FTIR) can monitor phase transitions during storage. The α-form, with lower melting enthalpy, enhances emulsification, while the β-form improves mechanical stability in sustained-release tablets. Annealing or solvent displacement methods are used to stabilize desired polymorphs .
Q. How do GMS-surfactant interactions influence colloidal stability in emulsions?
While GMS alone is a weak emulsifier, its co-emulsification with surfactants like sodium lauryl sulfate (SLS) or PEG-40 stearate enhances stability by reducing interfacial tension. Dynamic light scattering (DLS) and zeta potential measurements quantify droplet size and electrostatic repulsion. For example, SLNs stabilized with GMS and Poloxamer 188 show reduced Ostwald ripening due to steric hindrance .
Q. What strategies mitigate oxidative degradation of GMS in lipid-based formulations?
GMS is prone to oxidation, increasing acid value over time. Accelerated stability studies under ICH guidelines (40°C/75% RH) with antioxidant screening (e.g., α-tocopherol, ascorbyl palmitate) are critical. Lipid peroxidation is monitored via thiobarbituric acid reactive substances (TBARS) assay. Encapsulation in cyclodextrins or silica matrices can also protect against hydrolysis .
Q. How can contradictions in literature regarding GMS emulsification efficiency be reconciled?
Discrepancies arise from self-emulsifying grades (e.g., GMS SE) containing added surfactants versus pure GMS. Researchers should verify excipient specifications (e.g., Ph.Eur. Type I vs. III) and use atomic force microscopy (AFM) to assess interfacial film formation. Systematic reviews of emulsification studies under standardized conditions (e.g., pH, temperature) are advised .
Q. What ethical considerations apply to sourcing GMS for sustainable research practices?
GMS derived from palm oil raises concerns about deforestation. Researchers should prioritize RSPO-certified or synthetic (non-palm) sources. Life-cycle assessments (LCAs) and green chemistry metrics (e.g., E-factor) can evaluate environmental impact, though certification efficacy remains debated .
Methodological Tables
Table 1: Key Pharmacopeial Specifications for GMS
| Parameter | USP-NF | Ph.Eur. (Type III) |
|---|---|---|
| Monoglyceride content | ≥90% | ≥90% |
| Free glycerol | ≤7.0% | ≤6.0% |
| Heavy metals | ≤10 ppm | ≤1 ppm (Ni) |
| Water content | – | ≤1.0% |
| Fatty acid composition | Not specified | C16:0 + C18:0 ≥90% |
| Sources: |
Table 2: Polymorphic Properties of GMS
| Polymorph | Melting Point (°C) | Stability | Application |
|---|---|---|---|
| α-form | 54–58 | Metastable | Emulsification, foaming |
| β-form | 60–66 | Thermodynamic | Sustained-release matrices |
| Sources: |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
